molecular formula C28H23BrO2 B2841490 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) CAS No. 1378502-33-0

4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)

Cat. No.: B2841490
CAS No.: 1378502-33-0
M. Wt: 471.394
InChI Key: BJKMDFNULRPYFG-UHFFFAOYSA-N
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Description

4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) is a tetraphenylethene (TPE) derivative featuring a central ethene core substituted with a 4-bromophenyl group, a phenyl group, and two para-methoxybenzene moieties. Its molecular formula is C₃₀H₂₃BrO₂ (based on structural analysis), with a molecular weight of approximately 503.4 g/mol . This compound is part of the broader class of aggregation-induced emission (AIE) luminogens, where the TPE scaffold is pivotal for AIE activity due to restricted intramolecular rotation in aggregated states .

Synthesis: The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, as demonstrated by the coupling of brominated TPE intermediates with methoxyphenyl boronic acids . Alternative routes include Grignard reagent-mediated arylations followed by dehydration .

Properties

IUPAC Name

1-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]-4-bromobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H23BrO2/c1-30-25-16-10-22(11-17-25)28(23-12-18-26(31-2)19-13-23)27(20-6-4-3-5-7-20)21-8-14-24(29)15-9-21/h3-19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKMDFNULRPYFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) typically involves several steps, including the formation of the central ethene unit and subsequent substitution reactions. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions to achieve high yields .

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) has a wide range of applications in scientific research, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4,4’-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) exerts its effects is largely dependent on its interactions with other molecules. Its bromophenyl and phenylethene groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The methoxybenzene units provide additional sites for interaction, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

Table 1: Key Comparisons with Analogous Compounds

Compound Name Substituents Molecular Formula Key Properties Applications References
Target Compound 4-Bromophenyl, phenyl, methoxy C₃₀H₂₃BrO₂ AIE-active, bromine enables further functionalization Organic electronics, sensors
4,4'-(2-Phenylethene-1,1-diyl)bis(methoxybenzene) Phenyl, methoxy C₂₈H₂₄O₂ Lacks bromine; weaker electron-withdrawing effect AIE studies, photovoltaics
4,4'-(2-(4-Fluorophenyl)ethene-1,1-diyl)bis(methoxybenzene) 4-Fluorophenyl, methoxy C₂₈H₂₂F₂O₂ Fluorine introduces moderate electron-withdrawing effects Optoelectronic materials
4,4'-(2-(4-Bromophenyl)ethene-1,1-diyl)bis(octoxybenzene) 4-Bromophenyl, octoxy C₄₆H₅₆BrO₂ Longer alkoxy chains enhance lipophilicity Liquid crystals, surfactants
4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(N,N-dimethylaniline) N,N-dimethylaniline C₃₄H₃₁BrN₂ Electron-rich dimethylamino groups alter conjugation Charge-transfer complexes

Key Observations:

Bromine Substitution: The bromine atom in the target compound enhances its reactivity for cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to non-halogenated analogs . This facilitates its use as a building block in conjugated polymers or metal-organic frameworks.

Methoxy vs. Alkoxy: Methoxy groups provide moderate electron-donating effects, while longer alkoxy chains (e.g., octoxy) improve solubility in non-polar solvents but reduce crystallinity .

Aggregation-Induced Emission (AIE) Behavior

  • The target compound exhibits strong AIE due to restricted rotation of phenyl rings in aggregated states, a hallmark of TPE derivatives .
  • Comparison with Fluorinated Analog : The fluorinated analog (Table 1) shows redshifted emission due to fluorine’s electronegativity but weaker AIE intensity compared to brominated derivatives .
  • Alkoxy-Substituted Derivatives : Compounds with octoxy groups exhibit redshifted absorption/emission spectra but require higher aggregation concentrations due to increased solubility .

Biological Activity

4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene), also known as a derivative of diphenylethylene, has garnered attention in recent years for its potential biological activities. This compound features a unique structure that may confer various pharmacological properties, making it a subject of interest for researchers in medicinal chemistry and pharmacology.

  • Molecular Formula : C₂₈H₂₃BrO₂
  • Molecular Weight : 471.3850 g/mol
  • CAS Number : 1378502-33-0

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene). For instance, research has indicated that similar compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

Case Study : A study evaluating the anticancer activity of related compounds demonstrated that certain derivatives showed potent activity against estrogen receptor-positive breast cancer cells (MCF7), indicating a promising avenue for further exploration in cancer therapeutics .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds with similar bromophenyl moieties have been reported to exhibit antibacterial and antifungal activities. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Research Findings : In vitro studies have shown that derivatives containing bromophenyl groups possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings highlight the importance of substituent groups in enhancing biological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of bromine and methoxy groups are significant as they may influence lipophilicity, electron distribution, and overall reactivity.

Substituent Effect on Activity
BromineIncreases lipophilicity; enhances interaction with biological targets
MethoxyModulates electronic properties; may improve solubility

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene) to various biological targets. These studies provide insights into how structural modifications can enhance binding interactions with specific receptors involved in cancer progression and microbial resistance.

Q & A

Basic Question: What are the standard synthetic protocols for preparing 4,4'-(2-(4-Bromophenyl)-2-phenylethene-1,1-diyl)bis(methoxybenzene)?

Answer:
The compound is synthesized via Suzuki-Miyaura cross-coupling using (2,2-dibromoethene-1,1-diyl)dibenzene and (4-methoxyphenyl)boronic acid under palladium catalysis (e.g., Pd(dppf)Cl₂) in a THF/water solvent system with K₂CO₃ as the base . Alternative routes include Wittig reactions using triphenylphosphine and carbon tetrabromide under anhydrous toluene at 140°C . Purification involves silica gel column chromatography (cyclohexane/ethyl acetate eluent) and validation via ¹H/¹³C NMR and LC-MS .

Basic Question: Which spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirms structural integrity by verifying methoxy (-OCH₃), bromophenyl, and ethene proton environments .
  • LC-MS : Validates molecular weight (C₂₈H₂₃BrO₂) and purity (>97%) .
  • Fluorescence Spectroscopy : Assesses aggregation-induced emission (AIE) behavior by comparing emission intensity in solution (e.g., THF) vs. aggregated states (THF/water mixtures) .

Advanced Question: How can researchers optimize the Suzuki coupling reaction to improve the yield of this compound?

Answer:

  • Catalyst Optimization : Test Pd catalysts (e.g., Pd(OAc)₂ vs. Pd(dppf)Cl₂) and ligand ratios to enhance cross-coupling efficiency .
  • Solvent Systems : Evaluate THF/water ratios or co-solvents (e.g., DMF) to improve boronic acid solubility and reactivity .
  • Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation and adjust reaction time (typically 12-24 hrs at 80°C) .

Advanced Question: What methodologies are employed to analyze the aggregation-induced emission (AIE) behavior of this compound?

Answer:

  • Solvent Engineering : Prepare THF/water mixtures with incremental water fractions (0-90%) to induce aggregation while measuring fluorescence intensity .
  • Time-Resolved Spectroscopy : Compare fluorescence lifetimes in dispersed vs. aggregated states to identify radiative/non-radiative decay pathways .
  • Dynamic Light Scattering (DLS) : Correlate aggregate size (nanoparticle diameter) with emission intensity trends .

Advanced Question: How should researchers resolve contradictions in fluorescence quantum yield measurements under different aggregation states?

Answer:

  • Standardized Protocols : Use a calibrated integrating sphere for quantum yield measurements to minimize instrument-based variability .
  • Environmental Controls : Maintain consistent temperature and humidity during measurements to avoid solvent evaporation-induced artifacts .
  • Cross-Validation : Compare data with alternative techniques (e.g., UV-Vis absorbance or single-crystal X-ray diffraction) to confirm aggregation morphology .

Basic Question: What role do the methoxy substituents play in the compound's photophysical properties?

Answer:

  • Electron-Donating Effects : Methoxy groups enhance conjugation, red-shifting absorption/emission spectra .
  • Solubility Modulation : Improve solubility in polar aprotic solvents (e.g., DMSO), enabling controlled aggregation for AIE studies .
  • Steric Influence : Reduce intermolecular π-π stacking, favoring radiative decay in aggregated states .

Advanced Question: How can computational modeling be integrated with experimental data to understand the structure-property relationship?

Answer:

  • DFT Calculations : Predict HOMO/LUMO energy levels and optimize molecular geometry to correlate with experimental UV-Vis/fluorescence data .
  • Molecular Dynamics (MD) : Simulate aggregation dynamics in solvent mixtures to explain AIE kinetics .
  • Crystal Structure Prediction : Compare computed XRD patterns with experimental data to validate propeller-like molecular conformations .

Advanced Question: What strategies confirm molecular structure when X-ray crystallography is not feasible?

Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign carbon-proton connectivity and verify ethene bridge positioning .
  • High-Resolution Mass Spectrometry (HR-MS) : Confirm exact mass (e.g., m/z 476.08 for [M+H]⁺) .
  • Comparative Analysis : Match experimental NMR shifts with literature data for analogous tetraphenylethylene derivatives .

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